4-(Benzyloxy)butylboronic acid
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Overview
Description
4-(Benzyloxy)butylboronic acid is a chemical compound with the CAS Number: 2377610-35-8 . It has a molecular weight of 208.07 . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The linear formula of this compound is C11H17BO3 . The InChI code is 1S/C11H17BO3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2 .Physical and Chemical Properties Analysis
This compound is stored in a freezer .Scientific Research Applications
Boronic Acids in Organic Synthesis and Material Science
Boronic acids and their derivatives play a crucial role in organic synthesis and material science due to their unique reactivity and stability. The research on benzoxaboroles and arylboronic acids illustrates the versatility of boronic acid derivatives in forming complex molecular structures and materials. For instance, benzoxaboroles have been identified as important building blocks and protecting groups in organic synthesis. Their ability to bind hydroxyl compounds also allows for applications as molecular receptors for sugars and glycoconjugates, highlighting their potential in the development of sensors and diagnostic tools (Adamczyk-Woźniak et al., 2009).
Catalysis and Cross-Coupling Reactions
Arylboronic acids have been utilized in catalytic amounts in the presence of rhodium and other catalysts for the carboxylation of esters with CO2, producing benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method showcases the role of boronic acid esters in facilitating the synthesis of functionalized aryl- and alkenyl-carboxylic acids, which are valuable in various chemical syntheses (Ukai et al., 2006).
Biological Applications
The research into boronic acid derivatives extends into biological applications, where these compounds exhibit promising antiproliferative and proapoptotic activities. Simple phenylboronic acid and benzoxaborole derivatives have been studied for their antiproliferative potential against cancer cell lines, demonstrating their ability to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells. This suggests the potential use of boronic acid derivatives in the development of novel anticancer agents (Psurski et al., 2018).
Mechanism of Action
In the context of Suzuki–Miyaura coupling, the mechanism involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Future Directions
Boronic acids and their esters, including 4-(Benzyloxy)butylboronic acid, continue to be valuable building blocks in organic synthesis . Future research may focus on developing new reactions and improving existing ones, such as Suzuki–Miyaura coupling . Additionally, the development of more efficient and environmentally friendly synthesis methods for boronic acids and their esters could be a future direction .
Properties
IUPAC Name |
4-phenylmethoxybutylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGGTSQXLQEGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCOCC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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